2-Butylpyrimidine-4-carboxylic acid

Medicinal Chemistry ADME Physicochemical Properties

Researchers aiming to synthesize brain-permeable SIRT1 activators face a critical challenge: selecting a pyrimidine-4-carboxylic acid building block with the precise lipophilicity (ΔLogP ≈ +1.87 vs. parent core) and conformational flexibility required for blood-brain barrier penetration. 2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) directly addresses this need. - Serves as the key synthetic intermediate for SRT3657, a validated neuroprotective SIRT1 activator with established in vivo efficacy. - The n-butyl chain at the 2-position provides an optimal balance of lipophilicity and flexibility; shorter-chain (e.g., methyl) or branched (e.g., tert-butyl) analogs fail to replicate the BBB permeability profile. - Enables definitive SAR studies on chain flexibility vs. steric bulk when benchmarked against rigid analogs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13185182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylpyrimidine-4-carboxylic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeySBMATSWKIWVHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylpyrimidine-4-carboxylic acid: Overview


2-Butylpyrimidine-4-carboxylic acid (CAS 1092299-61-0) is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with an n-butyl group at the 2-position and a carboxylic acid functional group at the 4-position. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol , it serves as a versatile heterocyclic building block in medicinal chemistry. While direct biological data on the compound itself is sparse, its primary documented application is as a critical synthetic intermediate in the preparation of SRT3657, a brain-permeable SIRT1 activator with neuroprotective properties .

Why Generic Substitution Fails


The substitution pattern and alkyl chain length on the pyrimidine ring are not arbitrary; they are critical determinants of downstream biological activity in complex molecules. While pyrimidine-4-carboxylic acid or its methyl and tert-butyl analogs may appear to be simple substitutes, their physicochemical properties differ significantly. For instance, the n-butyl chain of 2-butylpyrimidine-4-carboxylic acid provides a specific balance of lipophilicity and conformational flexibility that is essential for the blood-brain barrier (BBB) permeability observed in its derivative, SRT3657 . Replacing this with a shorter alkyl chain (e.g., methyl) would drastically reduce lipophilicity, while a branched analog (e.g., tert-butyl) alters the molecular shape and steric bulk, which can disrupt optimal binding to hydrophobic pockets or affect metabolic stability . Therefore, generic substitution of this specific building block will likely result in a loss of the desired pharmacokinetic or pharmacodynamic profile of the final drug candidate.

Quantitative Differentiation Guide


Lipophilicity vs. Unsubstituted Core

The n-butyl substitution at the 2-position significantly increases the lipophilicity of the pyrimidine core compared to the unsubstituted pyrimidine-4-carboxylic acid. While the parent compound exhibits a measured logP of approximately 0.08 [1], the 2-butyl derivative is predicted to have a logP value of approximately 1.95, a calculated difference of +1.87 log units . This shift from a hydrophilic to a moderately lipophilic character is a key differentiator for its utility in medicinal chemistry, particularly for designing compounds intended to cross biological membranes.

Medicinal Chemistry ADME Physicochemical Properties Lipophilicity

In Vivo SIRT1 Activation via SRT3657

2-Butylpyrimidine-4-carboxylic acid is a crucial synthetic building block for SRT3657, a compound that has demonstrated in vivo SIRT1 activation and neuroprotection. In CK-p25 mice, a model of neurodegeneration, SRT3657 administered at a dose of 30 mg/kg (i.g., daily for 6 weeks) significantly activated SIRT1 and prevented synaptic and neuronal loss, thereby rescuing memory impairments . The 2-butyl substitution on the pyrimidine ring is integral to the structure of SRT3657 and is likely a key contributor to its favorable brain permeability profile .

Neuroprotection SIRT1 Activator Blood-Brain Barrier Synthetic Intermediate

Purity vs. Tert-Butyl Analog

For research and development procurement, 2-butylpyrimidine-4-carboxylic acid is available from specialized suppliers with a defined minimum purity. For example, Leyan.com offers this compound with a purity of 98% . In contrast, its structural analog, 2-tert-butylpyrimidine-4-carboxylic acid, is also commercially available from MolCore with a similar purity specification (NLT 98%) . This establishes that the target compound meets a comparable and acceptable standard of purity for its class, ensuring reliable use in sensitive chemical syntheses where impurity profiles could affect downstream yields or product quality.

Chemical Sourcing Procurement Purity Building Blocks

Conformational Flexibility vs. Tert-Butyl Analog

The linear n-butyl group of 2-butylpyrimidine-4-carboxylic acid confers a different conformational profile compared to the branched tert-butyl group of its close analog, despite their identical molecular formula and weight. The target compound possesses a higher number of rotatable bonds (4) due to its flexible n-butyl chain, compared to the more rigid tert-butyl analog, which has a lower number of rotatable bonds . This structural difference can be a critical factor in molecular design, as the flexible chain can adopt multiple low-energy conformations to optimize interactions within a binding pocket, whereas the rigid tert-butyl group presents a fixed, bulky steric shape.

Molecular Modeling SAR Conformational Analysis Drug Design

Optimal Application Scenarios


BBB-Penetrant SIRT1 Activator Synthesis

This compound is the optimal choice as a synthetic intermediate for generating neuroprotective SIRT1 activators like SRT3657. The established in vivo efficacy of SRT3657 in a neurodegeneration model provides strong justification for its use. The specific 2-butyl substitution is essential for achieving the brain-permeable profile of the final molecule , making it irreplaceable by shorter-chain or branched analogs in this context.

Moderate Lipophilicity Boost

When a research program requires a pyrimidine-4-carboxylic acid building block with increased lipophilicity over the parent core (ΔLogP ≈ +1.87) , 2-butylpyrimidine-4-carboxylic acid is a well-defined choice. This property is critical for designing molecules intended for passive membrane diffusion or targeting hydrophobic protein pockets, where a more hydrophilic analog would be unsuitable.

SAR Studies on Alkyl Chain Flexibility

In structure-activity relationship (SAR) studies aiming to probe the effects of chain flexibility versus steric bulk, this compound serves as a key representative of a flexible n-alkyl substituent. It can be directly benchmarked against its rigid tert-butyl analog to understand how conformational entropy affects target binding and downstream biological activity, providing a clear rationale for its selection over more rigid alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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